molecular formula C13H12ClFN4O3 B4377382 N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B4377382
M. Wt: 326.71 g/mol
InChI Key: DBHBMLDJDOIYQF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Halogenation: Incorporation of chlorine and fluorine atoms into the phenyl ring.

    Amidation: Formation of the amide bond linking the phenyl and pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control temperature, pressure, and reaction time, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide
  • N-(4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O3/c1-8(6-18-7-10(5-16-18)19(21)22)13(20)17-9-2-3-12(15)11(14)4-9/h2-5,7-8H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHBMLDJDOIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Reactant of Route 6
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N-(3-chloro-4-fluorophenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide

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